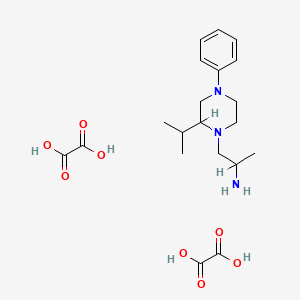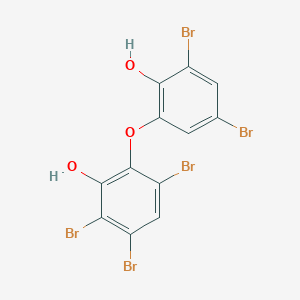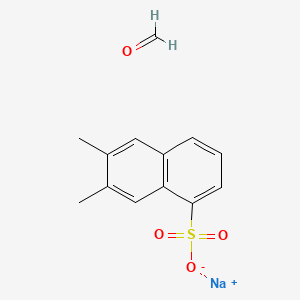
oxalic acid;1-(4-phenyl-2-propan-2-ylpiperazin-1-yl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxalic acid;1-(4-phenyl-2-propan-2-ylpiperazin-1-yl)propan-2-amine is a chemical compound with the molecular formula C20H31N3O8
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;1-(4-phenyl-2-propan-2-ylpiperazin-1-yl)propan-2-amine typically involves the reaction of oxalic acid with 1-(4-phenyl-2-propan-2-ylpiperazin-1-yl)propan-2-amine. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Oxalic acid;1-(4-phenyl-2-propan-2-ylpiperazin-1-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the chemical structure, leading to new derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Wissenschaftliche Forschungsanwendungen
Oxalic acid;1-(4-phenyl-2-propan-2-ylpiperazin-1-yl)propan-2-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of oxalic acid;1-(4-phenyl-2-propan-2-ylpiperazin-1-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxalic acid: A simple dicarboxylic acid with various industrial and biological applications.
1-(4-phenyl-2-propan-2-ylpiperazin-1-yl)propan-2-amine: A piperazine derivative with potential pharmacological properties.
Uniqueness
Oxalic acid;1-(4-phenyl-2-propan-2-ylpiperazin-1-yl)propan-2-amine is unique due to its combination of oxalic acid and a piperazine derivative, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
77562-86-8 |
|---|---|
Molekularformel |
C20H31N3O8 |
Molekulargewicht |
441.5 g/mol |
IUPAC-Name |
oxalic acid;1-(4-phenyl-2-propan-2-ylpiperazin-1-yl)propan-2-amine |
InChI |
InChI=1S/C16H27N3.2C2H2O4/c1-13(2)16-12-18(15-7-5-4-6-8-15)9-10-19(16)11-14(3)17;2*3-1(4)2(5)6/h4-8,13-14,16H,9-12,17H2,1-3H3;2*(H,3,4)(H,5,6) |
InChI-Schlüssel |
KPYYDRPIAPGETN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1CN(CCN1CC(C)N)C2=CC=CC=C2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine](/img/structure/B14430158.png)



![2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone](/img/structure/B14430198.png)







![N-[({2-[Diethyl(methyl)silyl]ethyl}sulfanyl)methyl]-N-ethylethanamine](/img/structure/B14430243.png)

